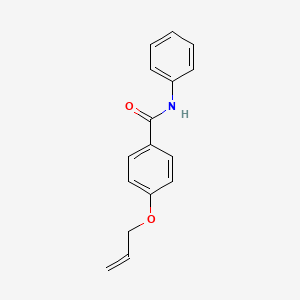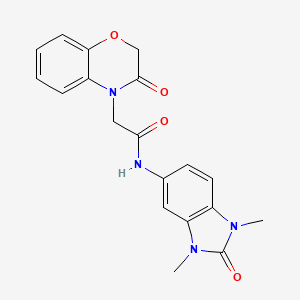![molecular formula C15H21NO3 B4403107 [3-[Di(propan-2-yl)carbamoyl]phenyl] acetate](/img/structure/B4403107.png)
[3-[Di(propan-2-yl)carbamoyl]phenyl] acetate
Overview
Description
[3-[Di(propan-2-yl)carbamoyl]phenyl] acetate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a phenyl ring substituted with a di(propan-2-yl)carbamoyl group and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[Di(propan-2-yl)carbamoyl]phenyl] acetate typically involves the reaction of 3-aminophenyl acetate with di(propan-2-yl)carbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can further improve the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[3-[Di(propan-2-yl)carbamoyl]phenyl] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups replacing the acetate group.
Scientific Research Applications
Chemistry
In chemistry, [3-[Di(propan-2-yl)carbamoyl]phenyl] acetate is used as an intermediate in the synthesis of more complex organic molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Carbamates are known to inhibit enzymes such as acetylcholinesterase, making them valuable in the development of drugs for treating neurological disorders.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Its ability to inhibit specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation.
Industry
In the industrial sector, this compound is used in the formulation of coatings, adhesives, and polymers. Its chemical properties make it suitable for enhancing the performance and durability of these materials.
Mechanism of Action
The mechanism of action of [3-[Di(propan-2-yl)carbamoyl]phenyl] acetate involves the inhibition of specific enzymes through the formation of a covalent bond with the active site of the enzyme. This covalent modification prevents the enzyme from catalyzing its substrate, thereby inhibiting its activity. The molecular targets of this compound include enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmission.
Comparison with Similar Compounds
Similar Compounds
[3-(Diethylcarbamoyl)phenyl] acetate: Similar structure with diethylcarbamoyl group instead of di(propan-2-yl)carbamoyl group.
[3-(Dimethylcarbamoyl)phenyl] acetate: Similar structure with dimethylcarbamoyl group instead of di(propan-2-yl)carbamoyl group.
[3-(Diphenylcarbamoyl)phenyl] acetate: Similar structure with diphenylcarbamoyl group instead of di(propan-2-yl)carbamoyl group.
Uniqueness
The uniqueness of [3-[Di(propan-2-yl)carbamoyl]phenyl] acetate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the di(propan-2-yl)carbamoyl group enhances its lipophilicity and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
[3-[di(propan-2-yl)carbamoyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-10(2)16(11(3)4)15(18)13-7-6-8-14(9-13)19-12(5)17/h6-11H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMFNRFREBJCRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC(=CC=C1)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-methoxy-3-[(4-methyl-3-nitrophenoxy)methyl]phenyl}ethanone](/img/structure/B4403029.png)
![methyl 2,4-dichloro-5-[(2-oxo-1-pyrrolidinyl)sulfonyl]benzoate](/img/structure/B4403030.png)
![3-(allyloxy)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4403034.png)
![methyl 7-(4-ethylphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4403035.png)
![N-[2-(2,6-dimethyl-4-prop-2-enylphenoxy)ethyl]propan-2-amine;hydrochloride](/img/structure/B4403046.png)
![N-[2-(3-acetamidoanilino)-2-oxoethyl]-4-methoxybenzamide](/img/structure/B4403049.png)
![benzyl {2-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}carbamate](/img/structure/B4403051.png)
![1-[2-(4-benzylphenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4403058.png)

![[2-(3-Imidazol-1-ylpropoxy)phenyl]methanol;hydrochloride](/img/structure/B4403071.png)

![2-[3-(8-quinolinyloxy)propoxy]benzaldehyde](/img/structure/B4403095.png)

![N-[2-(2-phenylmethoxyphenoxy)ethyl]prop-2-en-1-amine;hydrochloride](/img/structure/B4403105.png)
